molecular formula C9H7ClN2O2 B1451522 Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 952800-36-1

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1451522
CAS No.: 952800-36-1
M. Wt: 210.62 g/mol
InChI Key: DQBUZBSXMBSOIM-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chlorine atom at the 7-position and a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-8(12-7)5(10)2-3-11-6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBUZBSXMBSOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662722
Record name Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952800-36-1
Record name Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 952800-36-1) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • Structure : The compound features a pyrrolo[3,2-b]pyridine core with a chlorine atom at the 7th position and a carboxylate group at the 2nd position.

This compound has been studied for its role as an inhibitor of various enzymes and molecular targets, particularly fibroblast growth factor receptors (FGFRs). FGFRs are implicated in numerous cancers, and the compound's inhibition of these receptors can block downstream signaling pathways that promote cell proliferation and survival. The binding typically occurs at the ATP-binding site of FGFRs, making it a candidate for targeted cancer therapies .

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds indicates that modifications to the pyrrolo-pyridine structure can significantly influence biological activity. For instance:

Compound NameSimilarityUnique Features
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateHighDifferent substitution pattern affecting biological activity
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylateHighVariation in ring structure influencing reactivity
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridineModerateBromine substitution at the 5th position
7-AzaindoleModerateLacks chlorine substitution but retains similar core

These variations suggest that specific substitutions can enhance or diminish the inhibitory potency against FGFRs and other targets .

Biological Activity Studies

Several studies have demonstrated the biological efficacy of this compound:

  • Inhibition of FGFRs : In vitro assays have shown that this compound effectively inhibits FGFR signaling pathways, which are crucial in various oncogenic processes. The IC50 values for these interactions indicate significant potency .
  • Inflammatory Response Modulation : A study indicated that derivatives of this compound could inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
  • CNS Activity : Some derivatives have shown selectivity against central nervous system (CNS) receptors, indicating possible therapeutic roles in CNS disorders .

Case Studies

A notable case study involved testing this compound derivatives for their effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in several models, confirming its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Position and Halogen Variation

  • Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 1403766-98-2):
    This ethyl ester variant shares the same chlorine substitution at the 7-position but differs in the ester group (ethyl vs. methyl). It is commercially available at 97% purity and priced at ¥4,500 for 500 mg . Its molecular weight (224.64 g/mol) and solubility data suggest moderate hydrophobicity, requiring storage at 2–8°C for stability .

  • Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (BD291822): This analog substitutes bromine at the 3-position instead of chlorine at the 7-position.
  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b):
    The chlorine atom here is at the 5-position on a pyrrolo[2,3-c]pyridine core. This positional isomerism likely impacts electronic distribution and steric interactions, affecting synthetic yield (60% reported) and downstream applications .

Ester Group Variation

  • Methyl vs. Ethyl Esters :
    Ethyl esters (e.g., and ) generally exhibit higher lipophilicity than methyl esters, influencing solubility and bioavailability. For example, ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has a molecular formula of C₁₀H₉ClN₂O₂, while the methyl variant would be C₉H₇ClN₂O₂, reducing molecular weight by ~28 g/mol .

Halogen-Specific Trends

  • Chlorine vs. Bromine :
    Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine. However, chlorine’s smaller size could improve metabolic stability in drug design contexts .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Position Halogen Ester Group Purity Yield Key Reference
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Not Available C₉H₇ClN₂O₂ 7 Cl Methyl N/A N/A -
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1403766-98-2 C₁₀H₉ClN₂O₂ 7 Cl Ethyl 97% N/A
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate BD291822 C₉H₇BrN₂O₂ 3 Br Methyl 95% N/A
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate N/A C₁₀H₉ClN₂O₂ 5 Cl Ethyl N/A 60%

Research Implications

  • Commercial Availability: Ethyl 7-chloro derivatives are more readily available (e.g., Shanghai Yuanye Bio-Technology), whereas methyl esters may require custom synthesis .
  • Biological Relevance : The 7-chloro substitution on pyrrolo[3,2-b]pyridine is less explored compared to 5-chloro or brominated analogs, warranting further study for structure-activity relationships .

Preparation Methods

Construction of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine scaffold is commonly prepared via cyclization reactions or palladium-catalyzed cross-coupling reactions starting from appropriately substituted pyridine derivatives.

  • Suzuki Coupling Reaction:
    A common approach involves the Suzuki-Miyaura cross-coupling of 5-bromo-7-azaindole derivatives with boronic acids under palladium catalysis. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be coupled with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst and potassium carbonate as base in a dioxane/water mixture at 80 °C for 1–16 hours under nitrogen atmosphere.

  • Microwave-Assisted Cyclization:
    Microwave irradiation has been employed to accelerate cyclization reactions involving substituted pyrrolopyridines in solvents like 1-methyl-pyrrolidin-2-one at elevated temperatures (~170 °C) with bases such as N-ethyl-N,N-diisopropylamine, achieving yields up to 77%.

Chlorination at the 7-Position

Selective chlorination at the 7-position of the pyrrolo[3,2-b]pyridine ring is critical:

  • Electrophilic Chlorination:
    Chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled temperature conditions (0 °C to room temperature) in organic solvents like chloroform or dichloromethane. This step is often conducted after the core formation to ensure regioselectivity.

  • Halogen Exchange and Catalysis:
    Alternatively, halogenation can be integrated into palladium-catalyzed cross-coupling steps where a chloro-substituted pyridine derivative is used as the starting material, preserving the chlorine substituent through the reaction sequence.

Esterification to Form the Methyl Ester

The carboxylate group at the 2-position is introduced as a methyl ester through esterification:

  • Reaction with Methyl Chloroformate:
    The 2-carboxylate group can be formed by reacting the corresponding acid or intermediate with methyl chloroformate in the presence of a base such as triethylamine. This reaction is typically performed in dichloromethane at room temperature, yielding the methyl ester efficiently.

  • Ion Exchange Resin Treatment:
    Post reaction, purification steps may include treatment with ion exchange resins like DOWEX 50WX2-400 to remove impurities and improve product purity.

Reaction Conditions and Yields

Step Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Suzuki Coupling Pd(dppf)Cl2, K2CO3, Phenylboronic acid Dioxane/Water (2.5:1) 80 °C 1–16 h 70–90 Nitrogen atmosphere; reaction mixture acidified and extracted post-reaction
Microwave-Assisted Cyclization N-ethyl-N,N-diisopropylamine 1-methyl-pyrrolidin-2-one 170 °C 3 h 77 Microwave reactor; followed by extraction and silica gel chromatography
Chlorination NCS or Cl2 CHCl3 or DCM 0 °C to RT 10–60 min Not specified Controlled temperature to ensure regioselectivity
Esterification Methyl chloroformate, Triethylamine Dichloromethane Room temperature 1–12 h High Reaction under mild conditions to form methyl ester
Purification Ion exchange resin (DOWEX 50WX2-400) Methanol Room temperature 3 h - Removes impurities, improves product purity

Analytical and Purification Techniques

  • Extraction and Washing:
    Organic layers are typically extracted with ethyl acetate and washed with saturated sodium chloride solution to remove aqueous impurities.

  • Drying Agents:
    Sodium sulfate (Na2SO4) is used to dry organic extracts before concentration.

  • Chromatography:
    Silica gel column chromatography with gradients of ethyl acetate and petroleum ether is commonly used to purify the final product.

  • Ion Exchange Resins:
    Used to remove ionic impurities and improve the purity of the methyl ester.

Summary of Key Research Findings

  • The Suzuki coupling method is a robust and widely used approach for constructing the pyrrolo[3,2-b]pyridine core with high regioselectivity and yield.
  • Microwave-assisted synthesis accelerates reaction times and can improve yields in cyclization steps.
  • Chlorination at the 7-position requires careful control of reaction conditions to avoid over-chlorination or side reactions.
  • Esterification with methyl chloroformate under mild conditions reliably produces the methyl ester functional group at the 2-position.
  • Purification techniques including ion exchange resin treatment and silica gel chromatography are essential for obtaining high purity products suitable for further applications.

This detailed analysis consolidates preparation methods of this compound from diverse, authoritative sources, providing a comprehensive guide for researchers and industrial chemists focused on this compound's synthesis.

Q & A

Q. What synthetic routes are commonly used to prepare Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?

Methodological Answer: A key approach involves functionalizing the pyrrolo[3,2-b]pyridine core. For example, 7-chloro-1H-pyrrolo[3,2-b]pyridine can be reacted with methyl chloroformate or activated esters under basic conditions. Evidence from analogous syntheses shows that oxidants like 3-chloroperoxybenzoic acid are used to stabilize reactive intermediates in non-polar solvents (e.g., n-butyl acetate/heptane mixtures at 0°C) . Purification often employs flash chromatography or crystallization from methanol .

Q. How is the compound characterized structurally?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for confirming regiochemistry and intermolecular interactions. For related pyrrolo-pyridine derivatives, X-ray studies revealed dihedral angles between aromatic rings (e.g., 7.91° for phenyl-pyrrolo systems) and hydrogen-bonding networks (e.g., C–H⋯O interactions at 2.32 Å) . NMR (¹H/¹³C) and ESI-MS are critical for verifying purity and functional groups. For example, ethyl ester analogs show distinct quartets (δ ~4.27 ppm for –OCH₂CH₃) and molecular ion peaks (e.g., m/z 402.2 for a fluorinated derivative) .

Q. What are common impurities or byproducts during synthesis?

Methodological Answer: Regioisomer formation is a major challenge. For instance, N-protection of pyrrolo-pyridines with methoxymethyl chloride can yield two regioisomers (e.g., 1:1.6 ratio in one study), requiring careful chromatographic separation . Halogenation byproducts (e.g., di-chlorinated species) may arise if reaction stoichiometry is not tightly controlled. LC-MS or TLC monitoring is recommended to track reaction progress .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyrrolo-pyridine core?

Methodological Answer: Regioselectivity depends on protecting group strategy and reaction conditions. For example, N-protection with methoxymethyl chloride prior to electrophilic substitution directs functionalization to specific positions. Steric and electronic effects (e.g., electron-withdrawing chloro groups) also influence reactivity. Computational modeling (DFT) can predict favorable sites for substitution .

Q. What intermolecular forces stabilize the crystal structure?

Methodological Answer: X-ray studies of analogous compounds reveal π-π stacking between pyridine and phenyl rings (centroid distances ~3.8 Å) and hydrogen-bonding networks (e.g., C–H⋯O bonds). These interactions create a 3D lattice, critical for stability and solubility properties. Thermal ellipsoid analysis further confirms conformational rigidity .

Q. How can the ester group be modified to enhance bioactivity?

Methodological Answer: Ester hydrolysis to carboxylic acids or conversion to amides is common. For example, ethyl-to-methyl ester swaps alter lipophilicity (logP), impacting membrane permeability. In anti-cancer studies, methyl esters of thieno[3,2-b]pyridine derivatives showed improved IC₅₀ values compared to ethyl analogs . Bioisosteric replacement (e.g., trifluoromethyl groups) can also enhance metabolic stability .

Q. What analytical methods quantify the compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For trace analysis, LC-MS/MS using a C18 column and positive ion mode (ESI+) provides high sensitivity. Exact mass measurements (e.g., 193.0294 for C₇H₅ClN₂O₂) confirm identity in metabolomic studies .

Q. How does the chloro substituent influence reactivity?

Methodological Answer: The chloro group acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura borylation to install boronate esters). Its electron-withdrawing nature also activates adjacent positions for nucleophilic attack. In one study, 7-chloro-pyrrolo-pyridine was converted to a boronate intermediate for further functionalization .

Q. What strategies improve scalability while maintaining purity?

Methodological Answer: Optimizing solvent systems (e.g., switching from THF to toluene) reduces costs and improves yields. Catalytic methods (e.g., Pd-mediated couplings) minimize stoichiometric waste. For gram-scale synthesis, continuous flow reactors enhance reproducibility .

Q. What medicinal chemistry applications are reported for this compound?

Methodological Answer: Pyrrolo-pyridine derivatives are explored as kinase inhibitors and allosteric modulators. For example, methyl esters of thieno[3,2-b]pyridines demonstrated anti-hepatocellular carcinoma activity (IC₅₀ = 2–10 µM) by disrupting cell cycle progression (G1/S phase arrest) . The chloro substituent may enhance target binding via halogen bonding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
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Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

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